Valanimycin

Description

This compound has been reported in Streptomyces viridifaciens with data available.

from a streptomycete; structure given in first source

Structure

3D Structure

Properties

CAS No. |

101961-60-8 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

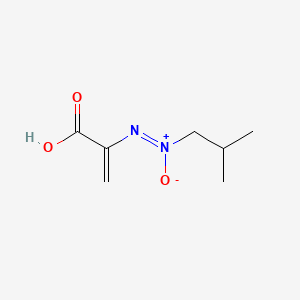

IUPAC Name |

1-carboxyethenylimino-(2-methylpropyl)-oxidoazanium |

InChI |

InChI=1S/C7H12N2O3/c1-5(2)4-9(12)8-6(3)7(10)11/h5H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

DTXMRELKPKEPSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[N+](=NC(=C)C(=O)O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Valanimycin. |

Origin of Product |

United States |

Foundational & Exploratory

Valanimycin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valanimycin is a naturally occurring azoxy compound first isolated from the fermentation broth of Streptomyces viridifaciens.[1][2] This molecule has garnered interest within the scientific community due to its notable biological activities, including antimicrobial effects against various Gram-positive and Gram-negative bacteria and cytotoxic properties toward certain cancer cell lines.[1][3] Structurally, this compound is an azoxy derivative of acrylic acid, featuring an isobutyl group.[4] Its biosynthesis is understood to originate from the amino acids L-valine and L-serine.[2][5] This document provides a detailed guide to the chemical structure and properties of this compound.

Chemical Structure and Nomenclature

The definitive chemical identity of a compound is established by its structure and systematic nomenclature.

IUPAC Name: 1-carboxyethenylimino-(2-methylpropyl)-oxidoazanium[4]

Synonyms: 2-(Isobutyl-(ONN)azoxy)acrylic acid, 2-((2-methylpropyl)-ONN-azoxy)-2-Propenoic acid[4]

The core structure of this compound consists of an acrylic acid backbone where the hydrogen at the second carbon position is substituted by an isobutyl-ONN-azoxy group.[4]

Physicochemical Data

A summary of key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₃ | PubChem[4] |

| Molecular Weight | 172.18 g/mol | PubChem[4] |

| Exact Mass | 172.08479225 Da | PubChem[4] |

| Canonical SMILES | CC(C)C--INVALID-LINK--[O-] | PubChem[4] |

| InChI Key | DTXMRELKPKEPSO-UHFFFAOYSA-N | PubChem[4] |

Chemical Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound, generated using the DOT language.

Caption: 2D chemical structure of this compound.

Experimental Protocols

While this document focuses on the chemical structure and nomenclature of this compound, it is pertinent to note that its biosynthesis has been a subject of significant research. The formation of the characteristic azoxy moiety, in particular, has been investigated. Studies have elucidated a biosynthetic pathway involving the enzymes VlmA, VlmO, and VlmB, which catalyze the N-N bond formation and subsequent oxidation from precursors O-(L-seryl)-isobutyl hydroxylamine to N-(isobutylamino)-L-serine.[1] The overall synthesis in Streptomyces viridifaciens utilizes L-valine and L-serine, which are converted through intermediates like isobutylamine and isobutylhydroxylamine.[2][6] Further detailed experimental protocols on the isolation, characterization, and biosynthetic studies of this compound can be found in the cited scientific literature.

References

- 1. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H12N2O3 | CID 127995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Synthesis Pathway [eawag-bbd.ethz.ch]

An In-depth Technical Guide to the Valanimycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the valanimycin biosynthetic gene cluster (vlm), offering insights into its genetic organization, the function of its constituent genes, and the biochemical pathway leading to the production of the antitumor and antibacterial agent, this compound. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product discovery, biosynthesis research, and drug development.

Introduction to this compound

This compound is a naturally occurring azoxy compound produced by the soil bacterium Streptomyces viridifaciens. It exhibits a range of biological activities, including antibacterial and antitumor properties. The biosynthesis of this compound originates from the simple amino acid precursors, L-valine and L-serine, which undergo a series of enzymatic transformations to form the final complex structure. The genetic blueprint for this intricate process is encoded within a dedicated biosynthetic gene cluster.[1][2]

The this compound Biosynthetic Gene Cluster (vlm)

The vlm gene cluster from Streptomyces viridifaciens is contained within a 22 kb segment of DNA and comprises 14 identified genes.[1][2] These genes are organized into potential transcriptional units and are responsible for the biosynthesis of the this compound backbone, its modification, regulation of production, and self-resistance for the producing organism. An interesting feature of this cluster is the presence of four genes at its 5' end that are involved in branched-chain amino acid biosynthesis.[1][2]

Quantitative Data of the vlm Gene Cluster

The following table summarizes the key quantitative data for the identified genes and their corresponding protein products within the this compound biosynthetic gene cluster.

| Gene | Protein Product | Function | Amino Acid Count | Molecular Weight (Da) |

| vlmA | VlmA | Seryl-tRNA transferase | 448 | 49,380 |

| vlmB | VlmB | Non-heme diiron enzyme (azoxy formation) | 363 | 41,890 |

| vlmC | VlmC | Unknown | 285 | 31,050 |

| vlmD | VlmD | Valine decarboxylase | 468 | 51,900 |

| vlmE | VlmE | TetR family transcriptional regulator | 188 | 21,000 |

| vlmF | VlmF | MFS transporter (resistance) | 464 | 49,600 |

| vlmG | VlmG | Unknown | 207 | 22,500 |

| vlmH | VlmH | Isobutylamine N-hydroxylase (IBAH) | 358 | 39,900 |

| vlmI | VlmI | SARP family transcriptional activator | 275 | 29,800 |

| vlmJ | VlmJ | Kinase | 268 | 29,500 |

| vlmK | VlmK | Lyase | 151 | 16,700 |

| vlmL | VlmL | Seryl-tRNA synthetase | 436 | 48,500 |

| vlmO | VlmO | Integral membrane protein (N-N bond formation) | 355 | 38,800 |

| vlmR | VlmR | NAD(P)H:FAD oxidoreductase (FRED) | 194 | 21,265 |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the decarboxylation of L-valine and proceeds through several key intermediates. The pathway has been largely elucidated through a combination of gene disruption studies, heterologous expression of biosynthetic genes, and in vitro enzymatic assays.

The biosynthetic pathway of this compound, detailing the precursor molecules, key intermediates, and the enzymes responsible for each transformation.

Organization and Regulation of the vlm Gene Cluster

The 14 genes of the vlm cluster are organized into at least three potential transcriptional units: vlmHORBCD, vlmJKL, and vlmA.[3] The expression of these operons is under the control of regulatory proteins encoded within the cluster. VlmI, a member of the Streptomyces Antibiotic Regulatory Protein (SARP) family, acts as a positive regulator, activating the transcription of the biosynthetic genes.[3] In contrast, VlmE, a TetR-family repressor, is believed to regulate the expression of the vlmF resistance gene.[3]

Organization of the this compound gene cluster, illustrating the transcriptional units and the regulatory control exerted by VlmI (positive) and VlmE (negative).

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the this compound biosynthetic gene cluster.

Gene Disruption in Streptomyces viridifaciens

This protocol outlines a representative method for creating a targeted gene disruption in S. viridifaciens using a PCR-targeting approach.

A generalized workflow for targeted gene disruption in Streptomyces viridifaciens.

Materials:

-

S. viridifaciens wild-type strain

-

E. coli ET12567/pUZ8002 (or a similar non-methylating strain)

-

pKC1139 or a similar temperature-sensitive shuttle vector

-

Apramycin resistance cassette (e.g., from pIJ773)

-

Restriction enzymes, T4 DNA ligase

-

Appropriate growth media (e.g., TSB for liquid culture, SFM for sporulation, R2YE for regeneration)

-

Antibiotics (apramycin, nalidixic acid, etc.)

Procedure:

-

Construct the Disruption Vector: a. Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target vlm gene from S. viridifaciens genomic DNA using high-fidelity PCR. b. Clone the flanking regions on either side of the apramycin resistance cassette in the pKC1139 vector. c. Transform the ligation mixture into E. coli and select for transformants. d. Verify the correct construct by restriction digestion and sequencing.

-

Conjugation: a. Introduce the confirmed disruption vector into the non-methylating E. coli strain. b. Grow the E. coli donor strain and the S. viridifaciens recipient strain to mid-log phase. c. Mix the donor and recipient cultures and plate them on a suitable mating medium (e.g., SFM). d. Incubate the mating plates to allow for conjugation.

-

Selection of Mutants: a. Overlay the mating plates with apramycin and nalidixic acid to select for Streptomyces exconjugants. b. Isolate single colonies and patch them onto media with and without the vector's selection marker to identify potential double-crossover events (apramycin-resistant, vector marker-sensitive).

-

Confirmation of Disruption: a. Isolate genomic DNA from the putative mutants. b. Confirm the gene disruption by PCR using primers flanking the target gene. The PCR product from the mutant should be larger than that from the wild-type due to the insertion of the resistance cassette. c. Further confirm the disruption by Southern blot analysis.

Heterologous Expression and Purification of Vlm Proteins

This protocol describes the general procedure for the heterologous expression of soluble Vlm proteins in E. coli and their subsequent purification.

Materials:

-

E. coli BL21(DE3) or a similar expression host

-

pET vector (e.g., pET28a for N-terminal His-tag)

-

Gene of interest (vlm) cloned into the pET vector

-

LB medium, IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Ni-NTA affinity chromatography column

-

Lysis buffer, wash buffer, and elution buffer

Procedure:

-

Expression: a. Transform the expression vector into E. coli BL21(DE3). b. Inoculate a starter culture and grow overnight. c. Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG (typically 0.1-1 mM final concentration) and incubate for a further 4-16 hours at a suitable temperature (e.g., 18-30°C).

-

Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. c. Clarify the lysate by centrifugation. d. Load the supernatant onto a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer to remove unbound proteins. f. Elute the His-tagged protein with elution buffer containing imidazole. g. Analyze the purified protein by SDS-PAGE. h. If necessary, perform further purification steps such as size-exclusion chromatography.

Enzymatic Assays

This assay measures the activity of VlmD by quantifying the production of isobutylamine from L-valine.

Reaction Mixture:

-

100 mM Potassium phosphate buffer (pH 8.0)

-

10 mM L-valine

-

0.1 mM Pyridoxal 5'-phosphate (PLP)

-

Purified VlmD enzyme

Procedure:

-

Set up the reaction mixture in a total volume of 500 µL.

-

Initiate the reaction by adding the VlmD enzyme.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Quantify the isobutylamine produced using a suitable method, such as derivatization with o-phthalaldehyde (OPA) followed by HPLC analysis or a colorimetric assay.

This assay measures the NADPH-dependent conversion of isobutylamine to isobutylhydroxylamine.

Reaction Mixture:

-

50 mM HEPES buffer (pH 7.5)

-

1 mM Isobutylamine

-

0.2 mM NADPH

-

10 µM FAD

-

Purified VlmH and VlmR enzymes

Procedure:

-

Set up the reaction mixture in a quartz cuvette.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The reaction can be initiated by the addition of one of the enzymes.

-

Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Conclusion

The this compound biosynthetic gene cluster represents a fascinating and well-characterized system for the production of a bioactive natural product. The knowledge gained from the analysis of the vlm cluster, including the functions of the individual genes, the intricate biosynthetic pathway, and the regulatory networks, provides a solid foundation for future research. This includes efforts in bioengineering to produce novel this compound analogs with improved therapeutic properties, as well as applying the enzymatic machinery in biocatalytic applications. This technical guide serves as a critical resource to facilitate and inspire such future endeavors in the scientific community.

References

- 1. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic this compound [ouci.dntb.gov.ua]

- 3. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of the Natural Product Valanimycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valanimycin, a naturally occurring azoxy compound isolated from Streptomyces viridifaciens, has demonstrated notable biological activity, exhibiting both antibacterial and antitumor properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its quantitative activity, experimental methodologies, and proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, oncology, and drug development.

Introduction

This compound is an azoxy antibiotic that has garnered scientific interest due to its potent biological effects. It is active against a range of Gram-positive and Gram-negative bacteria and displays cytotoxicity towards murine leukemia L1210 cells.[1] Furthermore, in vivo studies have shown that this compound can prolong the lifespan of mice bearing Ehrlich carcinoma or L1210 leukemia.[1] The proposed mechanism of action for its antibacterial effects involves the inhibition of DNA synthesis. This guide will delve into the specifics of these biological activities, presenting the available quantitative data and detailing the experimental protocols utilized in these seminal studies.

Quantitative Biological Activity of this compound

The biological activity of this compound has been quantified against various microbial and cancer cell lines. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.

Table 1: Antibacterial Activity of this compound (MIC)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus FDA 209P | 100 |

| Bacillus subtilis PCI 219 | 100 |

| Escherichia coli NIHJ | >100 |

| Shigella sonnei | >100 |

| Salmonella typhimurium | >100 |

| Klebsiella pneumoniae PCI 602 | >100 |

| Sarcina lutea PCI 1001 | 100 |

| Mycobacterium smegmatis ATCC 607 | 100 |

Data extracted from Yamato et al., 1986.[1]

Table 2: Cytotoxic Activity of this compound (IC50)

| Cell Line | 50% Inhibitory Concentration (IC50) (µg/mL) |

| Mouse leukemia L1210 cells | 1.8 |

Data extracted from Yamato et al., 1986.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was determined using a serial broth dilution method.

-

Microorganisms: A panel of Gram-positive and Gram-negative bacteria were used, including Staphylococcus aureus FDA 209P, Bacillus subtilis PCI 219, Escherichia coli NIHJ, Shigella sonnei, Salmonella typhimurium, Klebsiella pneumoniae PCI 602, Sarcina lutea PCI 1001, and Mycobacterium smegmatis ATCC 607.

-

Media: Nutrient broth was used for most bacteria, while Sauton's medium was used for Mycobacterium smegmatis.

-

Procedure:

-

Two-fold serial dilutions of this compound were prepared in the appropriate broth medium in test tubes.

-

Each tube was inoculated with a standardized suspension of the test microorganism.

-

The tubes were incubated at 37°C for 24 hours (or longer for slower-growing organisms like M. smegmatis).

-

The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

-

In Vitro Cytotoxicity Assay against L1210 Leukemia Cells

The cytotoxic effect of this compound on mouse leukemia L1210 cells was assessed by measuring the inhibition of cell growth.

-

Cell Line: Mouse leukemia L1210 cells.

-

Media: RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Procedure:

-

L1210 cells were seeded into microplate wells at a density of 1 x 10^5 cells/mL.

-

This compound was added to the wells at various concentrations.

-

The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

-

Cell viability was determined by counting the number of viable cells using a hemocytometer and trypan blue exclusion.

-

The IC50 value was calculated as the concentration of this compound that inhibited cell growth by 50% compared to the untreated control.

-

In Vivo Antitumor Activity

The antitumor efficacy of this compound was evaluated in mouse models of Ehrlich carcinoma and L1210 leukemia.

-

Animal Models:

-

Ehrlich carcinoma: ddY mice were intraperitoneally inoculated with 1 x 10^6 Ehrlich carcinoma cells.

-

L1210 leukemia: CDF1 mice were intraperitoneally inoculated with 1 x 10^5 L1210 leukemia cells.

-

-

Treatment:

-

This compound was administered intraperitoneally once daily for 10 days, starting 24 hours after tumor cell inoculation.

-

-

Evaluation:

-

The antitumor effect was assessed by measuring the increase in the lifespan of the treated mice compared to the untreated control group.

-

Mechanism of Action

The primary mechanism of action attributed to this compound, particularly in its antibacterial capacity, is the inhibition of DNA synthesis.

Inhibition of DNA Synthesis

Studies in bacterial cells have indicated that this compound interferes with DNA replication. This is a key aspect of its antibiotic effect.

Caption: Proposed mechanism of this compound's antibacterial action.

While the inhibitory effect on DNA synthesis is established in bacteria, the precise molecular targets and the downstream signaling pathways affected by this compound in eukaryotic tumor cells are not yet fully elucidated and represent an area for future research.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces viridifaciens has been extensively studied and provides a fascinating example of natural product synthesis.

Caption: Simplified biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound stands out as a natural product with significant potential in both antibacterial and anticancer applications. The available data, primarily from initial characterization studies, provides a solid foundation for its biological activity. However, to advance this compound towards any potential therapeutic application, several key areas require further investigation. A more comprehensive screening against a wider panel of bacterial strains, including multidrug-resistant isolates, is warranted. For its antitumor activity, a deeper understanding of the specific molecular targets and the signaling pathways it modulates in cancer cells is crucial. Elucidating these mechanisms will be instrumental in guiding future drug development efforts and in potentially optimizing the structure of this compound to enhance its efficacy and selectivity. The detailed experimental protocols provided in this guide should facilitate the replication and expansion of these foundational studies.

References

Valanimycin as a Potential DNA Synthesis Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Valanimycin, a naturally occurring azoxy compound isolated from Streptomyces viridifaciens, has demonstrated notable biological activity, including antimicrobial effects against both Gram-positive and Gram-negative bacteria and cytotoxicity towards murine leukemia cells.[1][2] Early investigations have consistently suggested that its primary mechanism of action involves the disruption of DNA integrity, positioning it as a potential DNA synthesis inhibitor.[2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biosynthesis, biological activity, and its proposed mechanism as a DNA-damaging agent that triggers the SOS repair system in bacteria. While the precise molecular target remains to be elucidated, this document synthesizes the available evidence and outlines standard experimental protocols for future investigation. Detailed methodologies for assessing DNA synthesis inhibition and cytotoxicity are provided, alongside visualizations of key pathways and workflows to support further research and development.

Introduction to this compound

This compound is an antibiotic with a unique aliphatic azoxy moiety, first isolated from the fermentation broth of Streptomyces viridifaciens MG456-hF10.[1] Structurally, it is 2-(Isobutyl-(ONN)azoxy)acrylic acid. Its biological profile is characterized by broad-spectrum antibacterial activity and potent antitumor properties, notably against mouse leukemia L1210 cells in culture.[1][2] The core of its therapeutic potential is believed to stem from its interaction with DNA. Seminal studies indicate that this compound acts on DNA in bacterial cells, leading to the inhibition of DNA replication and the activation of DNA repair systems.[2][3] This positions this compound as a molecule of interest for the development of novel chemotherapeutic agents.

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step enzymatic process that has been extensively studied. The pathway originates from two primary amino acid precursors: L-valine and L-serine.[4] The biosynthetic gene cluster (vlm) contains 14 distinct genes responsible for the intricate transformations.[5][6]

The key steps are as follows:

-

Formation of Isobutylhydroxylamine: L-valine is first decarboxylated by the enzyme VlmD to produce isobutylamine. This is followed by N-hydroxylation, a reaction catalyzed by a two-component flavin monooxygenase system comprising VlmH and VlmR, to yield isobutylhydroxylamine.[2]

-

Role of L-Serine and seryl-tRNA: Concurrently, a dedicated seryl-tRNA synthetase, VlmL, charges a tRNA molecule with L-serine.[4]

-

Ester Formation: The VlmA protein catalyzes the transfer of the L-seryl residue from the charged seryl-tRNA to the hydroxyl group of isobutylhydroxylamine, forming the ester intermediate O-(L-seryl)-isobutylhydroxylamine.[4]

-

N-N Bond and Azoxy Group Formation: The subsequent steps are crucial for forming the characteristic azoxy group. The membrane protein VlmO and the hydrazine synthetase ForJ catalyze the formation of an N-N bond, converting the ester intermediate into N-(isobutylamino)-L-serine.[2] The non-heme diiron enzyme VlmB then catalyzes a four-electron oxidation of the newly formed N-N single bond to generate the azoxy moiety.[2][7]

-

Final Steps: The final maturation into this compound involves a kinase (VlmJ) and a lyase (VlmK), which facilitate a phosphorylation and subsequent dehydration of a this compound hydrate intermediate to yield the final active compound.[6][8]

Biological Activity and Quantitative Data

This compound exhibits a dual activity profile, making it a candidate for both antibacterial and anticancer applications. Its cytotoxicity has been confirmed against mouse leukemia L1210 cells, and it shows inhibitory action against a variety of Gram-positive and Gram-negative bacteria.[1][2]

Quantitative Analysis of Biological Activity

A thorough review of the available literature did not yield specific quantitative data (e.g., IC₅₀ or Minimum Inhibitory Concentration (MIC) values) from the primary studies. This represents a significant gap in the public domain knowledge required for a full assessment of this compound's potency. The following tables are provided as a standardized format for presenting such data once it becomes available through further research.

Table 1: Cytotoxicity Data for this compound

| Cell Line | Assay Type | Incubation Time (hrs) | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| L1210 (Mouse Leukemia) | - | - | Data not available | [1] |

| Other Cancer Lines | - | - | Data not available | - |

Table 2: Antimicrobial Activity (MIC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Example: S. aureus | Positive | Data not available | - |

| Example: E. coli | Negative | Data not available | - |

Mechanism of Action: A Potential DNA Synthesis Inhibitor

Evidence for DNA-Targeted Action

The hypothesis that this compound targets DNA is supported by early observations that the compound inhibits DNA replication in bacterial cells.[3] Furthermore, it has been suggested that this activity is linked to the activation of cellular DNA repair systems, a hallmark of response to DNA-damaging agents.[2] Unlike other antibiotics that target cell wall synthesis or protein translation, this compound's mode of action appears to be directed at the fundamental process of genetic replication.

Proposed Mechanism: DNA Damage and the SOS Response

While the precise molecular target has not been identified, a plausible mechanism is that this compound or its metabolites act as DNA-damaging agents. This could occur through direct alkylation, intercalation, or the generation of reactive species that cause lesions such as base modifications or strand breaks.

In bacteria, such DNA damage typically leads to the stalling of the replication fork during DNA synthesis. The accumulation of single-stranded DNA (ssDNA) at these stalled forks serves as a critical distress signal that activates the SOS response , a global DNA repair network.[9][10]

The key steps of this proposed mechanism are:

-

DNA Lesion Formation: this compound induces damage to the bacterial chromosome.

-

Replication Fork Stalling: The DNA polymerase complex is unable to proceed past the lesion, halting DNA synthesis.

-

RecA Activation: The exposed ssDNA recruits and activates the RecA protein, forming a RecA-ssDNA nucleoprotein filament.[11]

-

LexA Cleavage: Activated RecA facilitates the autocatalytic cleavage of the LexA repressor protein. LexA normally represses the transcription of over 50 genes involved in DNA repair and cell cycle control.[10]

-

SOS Gene Expression: With LexA inactivated, the SOS genes are de-repressed. This leads to the upregulation of various DNA repair enzymes (e.g., for nucleotide excision repair) and cell division inhibitors (e.g., SulA), giving the cell time to repair the damage before attempting to divide.[11]

This activation of a system-wide repair mechanism explains the observation that this compound both inhibits DNA synthesis and activates DNA repair pathways.[2]

References

- 1. Isolation and properties of this compound, a new azoxy antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of Its Characteristic Azoxy Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification, characterization, and bioconversion of a new intermediate in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]

- 10. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Structural Analogs of Valanimycin: A Technical Guide to a Promising Antibiotic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valanimycin, a naturally occurring azoxy compound produced by Streptomyces viridifaciens, has garnered scientific interest due to its notable antimicrobial and cytotoxic properties.[1][2][3] Its unique chemical structure, featuring an azoxy group, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, and the current landscape of its structural analogs and their activities. While the exploration of this compound analogs is still in its nascent stages, this document aims to consolidate the available knowledge and provide a framework for future research and development in this area.

Introduction to this compound

This compound is an antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria and demonstrates cytotoxicity towards mouse leukemia cells.[1][3] It is suggested that its mode of action may involve the inhibition of DNA synthesis and the activation of DNA repair systems.[1] The core structure of this compound is derived from L-valine and L-serine.[4]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been extensively studied and involves a series of enzymatic transformations. The key steps are outlined below and visualized in the accompanying diagram.

Key Biosynthetic Steps

-

Formation of Isobutylamine: The pathway initiates with the decarboxylation of L-valine to isobutylamine, a reaction catalyzed by the enzyme VlmD.[2]

-

Hydroxylation: Isobutylamine is then hydroxylated to form isobutylhydroxylamine by a two-component flavin monooxygenase system comprising VlmH and VlmR.[2]

-

Seryl Group Transfer: Concurrently, L-serine is activated by the seryl-tRNA synthetase VlmL. The VlmA enzyme then catalyzes the transfer of the L-seryl group from seryl-tRNA to isobutylhydroxylamine, forming the intermediate O-(L-seryl)-isobutylhydroxylamine.[5][6]

-

N-N Bond Formation: The crucial N-N bond is formed through the action of the membrane protein VlmO and the hydrazine synthetase ForJ, converting O-(L-seryl)-isobutylhydroxylamine to N-(isobutylamino)-L-serine.[1]

-

Azoxy Group Formation: The characteristic azoxy moiety is installed by the non-heme diiron enzyme VlmB, which oxidizes the N-N single bond.[1]

-

Final Steps: The final steps involve a kinase (VlmJ) and a lyase (VlmK) that process the intermediate to yield the mature this compound.[1][5]

Visualizing the Biosynthetic Pathway

References

- 1. Chemistry and Biology of Natural Azoxy Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New azodyrecins identified by a genome mining-directed reactivity-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Roles of VlmA and VlmK in the Biosynthesis of the Azoxy Antibiotic Valanimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the valanimycin biosynthetic pathway, with a specific focus on the pivotal enzymatic steps catalyzed by VlmA and VlmK. This compound, a naturally occurring azoxy compound produced by Streptomyces viridifaciens, exhibits notable antibacterial and antitumor properties, making its biosynthetic machinery a subject of significant scientific interest for potential bioengineering and drug discovery applications.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound is a multi-step enzymatic cascade that commences from the primary metabolites L-valine and L-serine. The pathway involves a series of modifications including decarboxylation, N-hydroxylation, and the formation of a unique azoxy moiety. The functions of several enzymes within the vlm gene cluster have been elucidated through genetic and biochemical studies.

The initial steps involve the conversion of L-valine to isobutylhydroxylamine. Subsequently, L-serine is activated and incorporated, leading to a key intermediate, O-(L-seryl)-isobutylhydroxylamine. This intermediate then undergoes a series of transformations, including the formation of the characteristic N-N bond of the azoxy group, culminating in the production of this compound.

The Role of VlmA: A Gateway to this compound Synthesis

VlmA is a crucial enzyme that acts as a gatekeeper, channeling a primary metabolite into the this compound-specific synthetic route.

Function: VlmA is a transferase that catalyzes the transfer of an L-serine residue from a charged seryl-tRNA (L-seryl-tRNA) to the hydroxyl group of isobutylhydroxylamine. This reaction forms the ester O-(L-seryl)-isobutylhydroxylamine, a key intermediate in the pathway.[1][2][3] The utilization of an aminoacyl-tRNA as a donor molecule is a notable feature of this biosynthetic pathway.

Biochemical studies have shown that the formation of O-(L-seryl)-isobutylhydroxylamine is dependent on the presence of VlmA.[3] Experiments using cell-free extracts from a vlmA mutant strain of S. viridifaciens failed to produce this intermediate, confirming the essential role of VlmA in this step.[3]

The Role of VlmK: Orchestrating the Final Step

VlmK is a key enzyme that, in concert with VlmJ, is responsible for the final maturation of the this compound molecule.

Function: VlmK functions as a lyase or dehydratase in the terminal step of the biosynthesis.[4] It acts on a phosphorylated intermediate, which is generated by the kinase activity of VlmJ on this compound hydrate.[1][5] VlmK then catalyzes the elimination of the phosphate group and a molecule of water, leading to the formation of the final product, this compound.[1][4]

The role of VlmK has been established through the analysis of vlmK mutant strains. These mutants are unable to produce this compound and instead accumulate the upstream intermediate, this compound hydrate.[1][5] This accumulation provides strong evidence for the blockage of the biosynthetic pathway at the step catalyzed by VlmK.

Quantitative Data

While extensive qualitative studies have defined the roles of VlmA and VlmK, specific quantitative data regarding their enzymatic activity and the impact of their absence on metabolite production is not extensively reported in the available scientific literature. The following table summarizes the qualitative effects observed in mutant strains, which underscore the essential nature of these enzymes.

| Enzyme | Mutant Phenotype | Metabolite Accumulation | This compound Production | Reference |

| VlmA | Abolished this compound production | Upstream precursors (e.g., isobutylhydroxylamine) | None detected | [3] |

| VlmK | Abolished this compound production | This compound hydrate | None detected | [1][5] |

Experimental Protocols

The elucidation of the functions of VlmA and VlmK has been made possible through a combination of genetic manipulation, protein expression, and in vitro enzymatic assays.

Overexpression and Purification of VlmA and VlmK

Objective: To produce and purify VlmA and VlmK for in vitro characterization.

Protocol:

-

Gene Cloning: The vlmA and vlmK genes are amplified from S. viridifaciens genomic DNA via PCR.

-

Vector Ligation: The amplified genes are cloned into suitable E. coli expression vectors. For example, vlmA has been cloned into a pFLAG-CTC vector for C-terminal FLAG-tagging, and vlmK into a pET28b vector for N-terminal His-tagging.

-

Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: Transformed cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or other appropriate methods.

-

Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant containing the tagged protein is loaded onto an affinity chromatography column (e.g., anti-FLAG M2 affinity gel for FLAG-tagged VlmA, or a nickel-NTA agarose column for His-tagged VlmK).

-

Elution and Dialysis: After washing the column to remove non-specifically bound proteins, the target protein is eluted using a suitable elution buffer (e.g., a buffer containing a high concentration of imidazole for His-tagged proteins or a competitive peptide for FLAG-tagged proteins). The purified protein is then dialyzed against a storage buffer.

-

Purity Analysis: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function of VlmA and VlmK by reacting the purified enzymes with their putative substrates and analyzing the products.

VlmA Assay Protocol:

-

Reaction Mixture Preparation: A typical reaction mixture for a VlmA assay contains TES buffer (pH 8.0), ATP, DTT, MgCl2, KCl, L-serine (including a radiolabeled variant like L-[U-14C]serine for detection), isobutylhydroxylamine, total tRNA, and the purified VlmA enzyme.[3]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 30°C).

-

Product Analysis: The reaction is quenched, and the products are analyzed by methods such as thin-layer chromatography (TLC) followed by autoradiography to detect the radiolabeled product, O-(L-seryl)-isobutylhydroxylamine.[3]

VlmJ and VlmK Coupled Assay Protocol:

-

Substrate Generation: The substrate for VlmJ, this compound hydrate, is first isolated from cultures of vlmJ or vlmK mutant strains.

-

Phosphorylation by VlmJ: this compound hydrate is incubated with purified VlmJ in a buffer containing ATP and MgCl2 to produce the phosphorylated intermediate.

-

Dehydration by VlmK: Purified VlmK is then added to the reaction mixture.

-

Incubation: The coupled reaction is incubated to allow for the conversion of the phosphorylated intermediate to this compound.

-

Product Analysis: The final product, this compound, is detected and quantified using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[4]

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway with a focus on the steps catalyzed by VlmA and VlmK, and a typical experimental workflow for the functional characterization of these enzymes.

Caption: this compound biosynthetic pathway highlighting VlmA and VlmK.

References

- 1. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification, characterization, and bioconversion of a new intermediate in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Valanimycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valanimycin is a naturally occurring azoxy compound with promising antibacterial and antitumor activities, produced by the fermentation of Streptomyces viridifaciens.[1] This document provides a comprehensive overview of the available methods for the extraction and purification of this compound. Due to its characterization as an unstable oil at room temperature, specific handling procedures are essential to ensure its integrity.[1] The protocols outlined below are compiled from published research on this compound and its biosynthetic intermediates.

Data Presentation

For clarity and comparative purposes, the key parameters for the production and isolation of this compound are summarized in the following tables.

Table 1: Fermentation and Production Summary

| Parameter | Description | Reference |

| Producing Organism | Streptomyces viridifaciens MG456-hF10 | [2][3] |

| Precursors | L-valine and L-serine | [4] |

| Product | This compound (extracellular) | [4] |

| Known Intermediates | Isobutylamine, Isobutylhydroxylamine, O-(L-seryl)-isobutylhydroxylamine | [4] |

Table 2: Extraction and Purification Overview

| Step | Method | Key Parameters | Reference |

| Initial Extraction | Solvent Extraction | Fermentation broth supernatant acidified to pH 3, saturated with NaCl, extracted with ethyl acetate. | [5] |

| Purification | Column Chromatography (proposed) | Stationary phase: Microcrystalline cellulose or silica gel. Mobile phase: Butanol:Acetic Acid:Water or Dichloromethane:Ethyl Acetate gradient. | Inferred from related compound purification |

| Analysis | Thin Layer Chromatography (TLC) | To monitor purification progress. | [6] |

| Identification | Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the purified compound. | [3][6] |

Experimental Protocols

Fermentation of Streptomyces viridifaciens

-

1.1. Media Preparation: Prepare a suitable seed medium (e.g., ISP2) and a production medium as described in the literature for this compound production.[4][6]

-

1.2. Inoculation and Growth: Inoculate the seed medium with a spore suspension or a vegetative culture of S. viridifaciens MG456-hF10. Incubate with shaking at an appropriate temperature until a dense culture is obtained. Use this seed culture to inoculate the production medium.

-

1.3. Production Phase: Incubate the production culture under controlled conditions (temperature, pH, aeration, and agitation) for a duration determined by optimization experiments to achieve maximum this compound titers.

This compound Extraction

This protocol is adapted from a published method for the extraction of this compound hydrate, a closely related biosynthetic intermediate.[5]

-

2.1. Supernatant Collection: Following fermentation, centrifuge the culture broth at a sufficient speed and duration to pellet the mycelia (e.g., 10,000 x g for 15 minutes). Carefully decant and collect the supernatant.[7]

-

2.2. Acidification and Salting Out: Transfer the supernatant to a large beaker and adjust the pH to 3.0 with a suitable acid (e.g., 1M HCl). Add sodium chloride to the acidified supernatant until saturation is reached. This step increases the polarity of the aqueous phase, which facilitates the transfer of the less polar this compound into the organic solvent.[5]

-

2.3. Solvent Partitioning: Transfer the saturated supernatant to a separatory funnel and add an equal volume of ethyl acetate.[5][7][8] Shake vigorously for several minutes, allowing for proper mixing of the two phases. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction process at least two more times with fresh ethyl acetate to ensure complete recovery.

-

2.4. Concentration: Pool the ethyl acetate extracts and concentrate them using a rotary evaporator. Crucially, maintain a low temperature (e.g., below 30°C) during evaporation as this compound is an unstable oil. [1] The resulting concentrated crude extract should be stored at low temperatures (e.g., -20°C) until further purification.

This compound Purification (Proposed Protocol)

A specific, validated protocol for the purification of this compound is not detailed in the available literature. The following is a proposed strategy based on common practices for natural product purification and methods used for related compounds.

-

3.1. Column Chromatography:

-

Stationary Phase Selection: Based on the polar nature of this compound, normal-phase chromatography on silica gel or chromatography on microcrystalline cellulose are viable options.

-

Mobile Phase Selection: For silica gel, a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) can be used. For cellulose, a solvent system such as butanol:acetic acid:water may be effective.

-

Fraction Collection: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system and collect fractions.

-

-

3.2. Purity Assessment by TLC:

-

Monitor the collected fractions by TLC on silica gel or cellulose plates.[9]

-

Use a mobile phase that provides good separation of the components in the crude extract (e.g., a higher polarity system for normal phase).

-

Visualize the spots using a suitable method, such as UV illumination or staining with a universal reagent like potassium permanganate or a specific stain if available.

-

Pool the fractions containing the compound of interest with a consistent Rf value.

-

-

3.3. Final Product: Concentrate the pooled, pure fractions under reduced pressure at low temperature to yield purified this compound as an oil.

Mandatory Visualization

This compound Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces viridifaciens involves a series of enzymatic steps starting from the amino acid precursors L-valine and L-serine. The key enzymes and intermediates are depicted in the following pathway.

Caption: Overview of the this compound biosynthetic pathway.

References

- 1. Isolation and properties of this compound, a new azoxy antibiotic [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Identification, Characterization, and Bioconversion of a New Intermediate in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. Identification, characterization, and bioconversion of a new intermediate in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Potency of Valanimycin: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valanimycin, a naturally occurring azoxy compound isolated from Streptomyces viridifaciens, has demonstrated antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1] It is believed to exert its antimicrobial effect by inhibiting DNA synthesis within bacterial cells.[2] To rigorously evaluate the efficacy of this compound and determine its potential as a therapeutic agent, a standardized method for quantifying its antimicrobial activity is essential. The minimum inhibitory concentration (MIC) assay is the gold standard for this purpose, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

This document provides a comprehensive protocol for determining the MIC of this compound using the broth microdilution method. This method is widely accepted and follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4] Adherence to a standardized protocol is crucial for ensuring the reproducibility and comparability of results across different laboratories.

Data Presentation

Due to the limited availability of publicly accessible and comprehensive MIC data for this compound, the following tables are presented with illustrative data to serve as a template for reporting experimental findings. Researchers should replace the example values with their own experimental results.

Table 1: Illustrative MIC of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain ID | This compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | e.g., 4 |

| Enterococcus faecalis | ATCC® 29212™ | e.g., 8 |

| Streptococcus pneumoniae | ATCC® 49619™ | e.g., 2 |

Table 2: Illustrative MIC of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain ID | This compound MIC (µg/mL) |

| Escherichia coli | ATCC® 25922™ | e.g., 16 |

| Pseudomonas aeruginosa | ATCC® 27853™ | e.g., 32 |

| Klebsiella pneumoniae | ATCC® 13883™ | e.g., 16 |

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI guidelines for broth microdilution antimicrobial susceptibility testing for bacteria that grow aerobically.[3][4]

1. Materials and Reagents

-

This compound (analytical grade)

-

Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with flat bottoms

-

Bacterial strains (quality control strains and clinical isolates)

-

Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

2. Preparation of Reagents and Media

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The concentration should be at least 10 times the highest concentration to be tested. For example, to test up to 128 µg/mL, prepare a stock solution of at least 1280 µg/mL. Sterilize by filtration if necessary.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for inoculation.

-

3. Assay Procedure

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of this compound (prepared in CAMHB) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10.

-

After mixing the contents of well 10, discard 50 µL.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation of the Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each well (1-11) will be 100 µL.

-

-

Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

4. Reading and Interpretation of Results

-

Visual Inspection:

-

Examine the sterility control well (well 12). It should be clear, indicating no contamination.

-

Examine the growth control well (well 11). It should show turbidity, indicating adequate bacterial growth.

-

Determine the MIC by identifying the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).

-

-

Instrumental Reading (Optional):

-

A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth to a certain percentage (e.g., ≥90%) compared to the growth control.

-

Diagrams

Caption: Workflow for the this compound MIC assay.

Caption: Logical flow for interpreting this compound MIC results.

References

- 1. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts on DNA in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Targeting of Escherichia coli with Vancomycin-Arginine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Valanimycin's Effect on DNA Replication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies to investigate the effects of valanimycin, an azoxy-containing natural product, on bacterial DNA replication. This compound has been suggested to inhibit DNA synthesis and activate DNA repair systems, making it a compound of interest for antimicrobial drug development.[1] The following protocols are designed to elucidate its mechanism of action, quantify its inhibitory effects, and identify its specific molecular targets within the DNA replication machinery.

Initial Screening for DNA Synthesis Inhibition

A primary assessment of this compound's effect on DNA replication can be achieved by measuring the overall incorporation of radiolabeled nucleotides into newly synthesized DNA in bacterial cultures.

Protocol 1: [³H]-Thymidine Incorporation Assay

This assay quantifies the rate of DNA synthesis by measuring the incorporation of [³H]-thymidine, a radiolabeled DNA precursor.

Principle: Actively dividing bacteria will incorporate [³H]-thymidine into their genomic DNA. A reduction in the incorporation rate in the presence of this compound indicates inhibition of DNA synthesis.

Materials:

-

Bacterial strain of interest (e.g., Escherichia coli, Bacillus subtilis)

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

-

Ethanol (70%), ice-cold

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase of growth.

-

Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

-

Aliquot the culture into a series of test tubes.

-

Add varying concentrations of this compound to the test tubes. Include a vehicle control (solvent only) and a positive control (a known DNA synthesis inhibitor like ciprofloxacin).

-

Incubate the cultures for a defined period (e.g., 30 minutes) at the optimal growth temperature.

-

Add [³H]-thymidine to each tube to a final concentration of 1-5 µCi/mL.

-

Continue incubation for a short period (e.g., 10-15 minutes) to allow for incorporation.

-

Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate macromolecules, including DNA.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters sequentially with ice-cold 5% TCA and ice-cold 70% ethanol to remove unincorporated [³H]-thymidine.

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Presentation: The results can be presented as the percentage of [³H]-thymidine incorporation relative to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits DNA synthesis by 50%, can then be calculated.

Identification of the Molecular Target

Once it is established that this compound inhibits DNA synthesis, the next step is to identify its specific molecular target. Key enzymes in bacterial DNA replication include DNA gyrase, topoisomerase IV, and DNA polymerases.[2][3][4]

Protocol 2: DNA Gyrase Supercoiling Assay

This in vitro assay determines if this compound inhibits the supercoiling activity of DNA gyrase, a type II topoisomerase essential for relieving topological stress during DNA replication.[5]

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

-

Purified DNA gyrase (from E. coli or other bacteria)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Gyrase assay buffer

-

This compound

-

Known DNA gyrase inhibitor (e.g., novobiocin) as a positive control

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Set up reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and ATP.

-

Add varying concentrations of this compound to the reactions. Include a no-drug control, a no-enzyme control, and a positive control.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution (containing a chelating agent like EDTA and a loading dye).

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with a DNA stain and visualize it under UV light.

Data Presentation: The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled plasmid and an increase in the amount of relaxed plasmid with increasing concentrations of this compound.

Protocol 3: Topoisomerase IV Decatenation Assay

This assay assesses the effect of this compound on the decatenation activity of topoisomerase IV, another type II topoisomerase crucial for separating daughter chromosomes after replication.

Principle: Topoisomerase IV decatenates, or unlinks, catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The decatenated minicircles can be separated from the kDNA network by agarose gel electrophoresis.

Materials:

-

Purified Topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

Topoisomerase IV assay buffer

-

ATP

-

This compound

-

Known topoisomerase IV inhibitor (e.g., a fluoroquinolone) as a positive control

-

Agarose gel electrophoresis system

-

DNA stain

Procedure:

-

Prepare reaction mixtures with topoisomerase IV assay buffer, kDNA, and ATP.

-

Add a range of this compound concentrations. Include appropriate controls (no drug, no enzyme, positive control).

-

Start the reaction by adding topoisomerase IV.

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reactions and analyze the products on a 1% agarose gel.

-

Stain and visualize the gel.

Data Presentation: Inhibition of decatenation will result in the kDNA remaining at the origin of the gel, while successful decatenation will show a smear of minicircles that have migrated into the gel.

Protocol 4: DNA Polymerase Activity Assay

This assay measures the effect of this compound on the activity of DNA polymerases, the enzymes responsible for synthesizing new DNA strands.

Principle: The activity of DNA polymerase can be measured by its ability to incorporate labeled deoxynucleoside triphosphates (dNTPs) into a synthetic DNA template-primer.

Materials:

-

Purified DNA polymerase (e.g., DNA Polymerase III from E. coli)

-

A synthetic template-primer (e.g., poly(dA-dT))

-

A mixture of dNTPs, including one radiolabeled dNTP (e.g., [α-³²P]dATP)

-

Polymerase assay buffer

-

This compound

-

A known DNA polymerase inhibitor as a positive control

-

TCA and glass fiber filters for precipitation and washing

-

Liquid scintillation counter

Procedure:

-

Set up reaction tubes containing polymerase assay buffer, the template-primer, and the dNTP mix (with the radiolabeled dNTP).

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a specific time.

-

Stop the reaction by spotting the reaction mixture onto glass fiber filters and immersing them in ice-cold TCA.

-

Wash the filters to remove unincorporated labeled dNTPs.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

Data Presentation: The data will be presented as the percentage of polymerase activity relative to the no-drug control. An IC₅₀ value can be determined.

Cellular Permeability and Cytotoxicity

It is also crucial to determine if this compound can penetrate the bacterial cell wall and membrane to reach its intracellular target and to assess its toxicity to mammalian cells.

Protocol 5: Bacterial Cell Permeability Assay

Principle: This assay uses fluorescent probes to assess the integrity of the bacterial outer and inner membranes after exposure to this compound.

Materials:

-

Bacterial culture

-

N-Phenyl-1-naphthylamine (NPN) for outer membrane permeability

-

Propidium iodide (PI) for inner membrane permeability

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Wash and resuspend a mid-log phase bacterial culture in a suitable buffer.

-

Add this compound at various concentrations.

-

For outer membrane permeability, add NPN and measure the increase in fluorescence over time. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of the membrane.

-

For inner membrane permeability, add PI and measure the increase in fluorescence. PI can only enter cells with compromised inner membranes and fluoresces upon binding to DNA.

Protocol 6: Mammalian Cell Cytotoxicity Assay

Principle: This assay determines the concentration of this compound that is toxic to mammalian cells, which is crucial for evaluating its potential as a therapeutic agent. The MTT assay is a common colorimetric method.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Presentation: Cell viability is expressed as a percentage of the untreated control. The CC₅₀ (50% cytotoxic concentration) can be calculated.

Summary of Quantitative Data

The following tables can be used to summarize the quantitative data obtained from the described experiments.

Table 1: Inhibitory Activity of this compound on DNA Synthesis and Replication Enzymes

| Assay | Test Organism/Enzyme | IC₅₀ (µg/mL) |

| [³H]-Thymidine Incorporation | E. coli | [Insert Value] |

| [³H]-Thymidine Incorporation | B. subtilis | [Insert Value] |

| DNA Gyrase Supercoiling | E. coli DNA Gyrase | [Insert Value] |

| Topoisomerase IV Decatenation | E. coli Topoisomerase IV | [Insert Value] |

| DNA Polymerase III Activity | E. coli DNA Polymerase III | [Insert Value] |

Table 2: Cytotoxicity and Selectivity of this compound

| Assay | Cell Line/Organism | CC₅₀ / MIC (µg/mL) | Selectivity Index (CC₅₀/MIC) |

| MTT Assay | HeLa | [Insert Value] | [Calculate Value] |

| MTT Assay | HEK293 | [Insert Value] | [Calculate Value] |

| Minimum Inhibitory Concentration | E. coli | [Insert Value] | N/A |

| Minimum Inhibitory Concentration | B. subtilis | [Insert Value] | N/A |

Visualizations

The following diagrams illustrate the experimental workflows and the potential mechanism of action of this compound.

References

- 1. Membrane hyperpolarisation by valinomycin and its limitations for bacterial viability assessment using rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reconstitution of the Final Steps in the Biosynthesis of this compound Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of this compound biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general protocol for evaluating the specific effects of DNA replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design with Valanimycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valanimycin, a naturally occurring azoxy antibiotic isolated from Streptomyces viridifaciens, has demonstrated both antibacterial and antitumor properties.[1] Its mechanism of action is suggested to involve the inhibition of DNA synthesis, making it a compound of interest for further preclinical development.[2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in both oncology and infectious disease models.

Physicochemical Properties and Formulation

This compound is described as an unstable oil at room temperature.[1] For in vivo studies, it is crucial to prepare fresh formulations. A recommended approach is to dissolve this compound in a biocompatible solvent such as a mixture of Dimethyl Sulfoxide (DMSO) and polyethylene glycol (e.g., PEG400), further diluted in saline or phosphate-buffered saline (PBS) to minimize toxicity. The final DMSO concentration should ideally be below 5% of the total injection volume.

Data Presentation: Efficacy of this compound in Preclinical Models

Table 1: Antitumor Efficacy of this compound in a Murine L1210 Leukemia Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Survival Time (Days) | Increase in Lifespan (%) | p-value vs. Vehicle |

| Vehicle Control | - | Daily, i.p. for 7 days | 10.2 ± 1.5 | - | - |

| This compound | 5 | Daily, i.p. for 7 days | 12.8 ± 1.8 | 25.5 | <0.05 |

| This compound | 10 | Daily, i.p. for 7 days | 15.5 ± 2.1 | 52.0 | <0.01 |

| This compound | 20 | Daily, i.p. for 7 days | 18.1 ± 2.5 | 77.5 | <0.001 |

| Doxorubicin (Positive Control) | 2 | Every other day, i.p. for 3 doses | 19.5 ± 2.2 | 91.2 | <0.001 |

Table 2: Antitumor Efficacy of this compound in a Murine Ehrlich Ascites Carcinoma (EAC) Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | - | Daily, i.p. for 10 days | 2540 ± 350 | - | - |

| This compound | 10 | Daily, i.p. for 10 days | 1651 ± 280 | 35.0 | <0.05 |

| This compound | 20 | Daily, i.p. for 10 days | 1117 ± 210 | 56.0 | <0.01 |

| This compound | 40 | Daily, i.p. for 10 days | 787 ± 150 | 69.0 | <0.001 |

| Cisplatin (Positive Control) | 5 | Single dose, i.p. | 685 ± 130 | 73.0 | <0.001 |

Table 3: Antibacterial Efficacy of this compound in a Murine Systemic Infection Model (e.g., S. aureus)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Bacterial Load (CFU/g) in Spleen at 24h | Log Reduction in Bacterial Load | p-value vs. Vehicle |

| Vehicle Control | - | Single dose, i.v. | 7.8 x 10⁶ | - | - |

| This compound | 10 | Single dose, i.v. | 2.5 x 10⁵ | 1.5 | <0.05 |

| This compound | 20 | Single dose, i.v. | 9.1 x 10⁴ | 1.9 | <0.01 |

| This compound | 40 | Single dose, i.v. | 3.2 x 10³ | 3.4 | <0.001 |

| Vancomycin (Positive Control) | 10 | Single dose, i.v. | 1.5 x 10³ | 3.7 | <0.001 |

Experimental Protocols

Protocol 1: Evaluation of Antitumor Efficacy in a Murine L1210 Leukemia Model

Objective: To assess the in vivo antitumor activity of this compound against L1210 leukemia cells in mice.

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline)

-

L1210 leukemia cells

-

6-8 week old DBA/2 mice

-

Sterile PBS

-

Syringes and needles

-

Calipers

Procedure:

-

Cell Culture and Implantation: Culture L1210 cells in appropriate media. On Day 0, inoculate DBA/2 mice intraperitoneally (i.p.) with 1 x 10⁵ L1210 cells per mouse in 0.1 mL of sterile PBS.

-

Animal Grouping and Treatment: Randomize mice into treatment and control groups (n=8-10 mice/group).

-

Drug Administration: On Day 1, begin treatment with this compound (e.g., 5, 10, 20 mg/kg) or vehicle control via i.p. injection daily for 7-10 days. A positive control group (e.g., Doxorubicin) should be included.

-

Monitoring: Monitor mice daily for clinical signs of illness and mortality. Record body weight twice weekly.

-

Endpoint: The primary endpoint is survival. The study is terminated when all mice in the vehicle control group have succumbed to the tumor burden.

-

Data Analysis: Calculate the mean survival time (MST) and the percentage increase in lifespan (%ILS) for each group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves and log-rank tests.

Protocol 2: Evaluation of Antitumor Efficacy in a Murine Ehrlich Ascites Carcinoma (EAC) Model

Objective: To determine the in vivo efficacy of this compound against solid tumors derived from EAC cells.

Materials:

-

This compound

-

Vehicle

-

Ehrlich Ascites Carcinoma (EAC) cells

-

6-8 week old Swiss albino mice

-

Sterile PBS

-

Syringes and needles

-

Calipers

Procedure:

-

Tumor Implantation: Inoculate Swiss albino mice subcutaneously in the right flank with 2 x 10⁶ EAC cells in 0.1 mL of sterile PBS.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Animal Grouping and Treatment: Randomize mice into treatment and control groups (n=8-10 mice/group) once tumors reach the desired size.

-

Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle control via i.p. or intravenous (i.v.) injection daily or every other day for a specified period (e.g., 14 days). Include a positive control group (e.g., Cisplatin).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control. Analyze differences in tumor volume and weight using appropriate statistical tests (e.g., ANOVA).

Protocol 3: Evaluation of Antibacterial Efficacy in a Murine Systemic Infection Model

Objective: To assess the in vivo antibacterial activity of this compound in a systemic infection model.

Materials:

-

This compound

-

Vehicle

-

Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

-

6-8 week old BALB/c mice

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Sterile saline

-

Syringes and needles

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in TSB. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

-